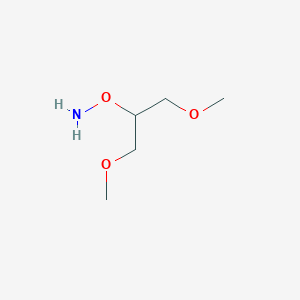

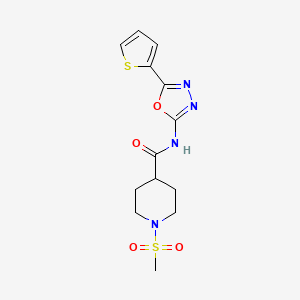

![molecular formula C18H16FN3O4S2 B2364602 N-[(2Z)-6-Fluor-1,3-benzothiazol-2(3H)-yliden]-3-(Morpholin-4-ylsulfonyl)benzamid CAS No. 926412-36-4](/img/structure/B2364602.png)

N-[(2Z)-6-Fluor-1,3-benzothiazol-2(3H)-yliden]-3-(Morpholin-4-ylsulfonyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.

BenchChem offers high-quality N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Diese Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Der strukturelle Rahmen von Benzothiazol kann in Kombination mit Sulfonyl- und Amidgruppen eine Aktivität gegen Bakterienstämme aufweisen. Beispielsweise haben ähnliche Strukturen Wirkungen gegen Staphylococcus aureus gezeigt . Das Vorhandensein des Fluoratoms und des Morpholinrings könnte diese Aktivität möglicherweise verbessern und die Verbindung zu einem Kandidaten für weitere antibakterielle Studien machen.

Antivirale Forschung

Derivate von Benzothiazol, insbesondere solche mit Amidbindungen, wurden auf ihre antiviralen Eigenschaften untersucht. Sie können so konzipiert werden, dass sie Enzyme wie Deubiquitinase hemmen, die eine entscheidende Rolle im Lebenszyklus verschiedener Viren spielen, einschließlich SARS-CoV-2 . Die fragliche Verbindung könnte als Leitstruktur für die Entwicklung neuer antiviraler Mittel durch molekulares Docking und in-vitro-Screening dienen.

Behandlung der Alzheimer-Krankheit

Verbindungen mit einem Benzothiazol-Kern wurden als selektive Inhibitoren der Acetylcholinesterase (AChE) identifiziert, einem Enzym, das mit der Alzheimer-Krankheit assoziiert ist . Die spezifische Konfiguration von N-[(2Z)-6-Fluor-1,3-benzothiazol-2(3H)-yliden]-3-(Morpholin-4-ylsulfonyl)benzamid könnte optimiert werden, um diese inhibitorische Aktivität zu verstärken, was zur Alzheimer-Forschung und zur Entwicklung neuer Therapien beitragen könnte.

Krebstherapie

Der Benzothiazol-Anteil ist ein häufiges Merkmal in vielen Krebsmedikamenten. Seine Integration in neue Verbindungen, wie die hier diskutierte, könnte zur Entdeckung neuer Antikrebsmittel führen. Insbesondere die Sulfonylbenzamid-Gruppe kann mit Krebszelllinien interagieren, das Wachstum hemmen oder die Apoptose induzieren .

Neurologische Bildgebung

Benzamid-Derivate wurden bei der Entwicklung von Bildgebungsmitteln für neurologische Erkrankungen eingesetzt. Sie können als fluoreszierende Sonden zur Detektion von Amyloid-Plaques und Neurofibrillen-Tangles eingesetzt werden, die Kennzeichen neurodegenerativer Erkrankungen sind . Die Struktur der Verbindung könnte modifiziert werden, um ihre optischen Eigenschaften für eine bessere Bildauflösung zu verbessern.

Arzneimittelentwicklung und -synthese

Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle mit pharmakologischen Anwendungen. Ihre Benzothiazol- und Morpholin-Komponenten sind vielseitige Gerüste, die weiter funktionalisiert werden können, um eine breite Palette von therapeutischen Wirkstoffen zu erzeugen .

Pharmakokinetische Studien

Das Verständnis des pharmakokinetischen Profils solcher Verbindungen ist entscheidend für die Arzneimittelentwicklung. Die Sulfonylbenzamid-Gruppe kann die Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs- (ADME-) Eigenschaften des Medikaments beeinflussen, die für die Bestimmung seiner Wirksamkeit und Sicherheit unerlässlich sind .

Chemische Biologie

In der chemischen Biologie könnte diese Verbindung als Werkzeug zur Untersuchung biologischer Systeme verwendet werden. Durch Markierung mit fluoreszierenden Markern oder Radiomarkern können Forscher ihre Wechselwirkung mit verschiedenen Proteinen, Rezeptoren und Enzymen verfolgen, was Einblicke in zelluläre Prozesse und Mechanismen liefert .

Eigenschaften

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVMXRKYEZSKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)

![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)

![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)